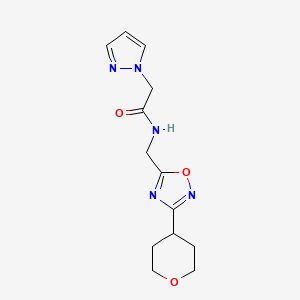

2-(1H-pyrazol-1-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Description

Properties

IUPAC Name |

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-pyrazol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O3/c19-11(9-18-5-1-4-15-18)14-8-12-16-13(17-21-12)10-2-6-20-7-3-10/h1,4-5,10H,2-3,6-9H2,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYNICMUSJLLDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NOC(=N2)CNC(=O)CN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1H-pyrazol-1-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| CAS Number | 2034517-75-2 |

| Molecular Formula | C13H17N5O3 |

| Molecular Weight | 291.31 g/mol |

| Density | Not Available |

| Melting Point | Not Available |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : Reacting hydrazine with a suitable carbonyl compound.

- Synthesis of the Oxadiazole Ring : Cyclization of a hydrazide with a carboxylic acid derivative.

- Tetrahydropyran Formation : Acid-catalyzed cyclization of diols.

- Final Coupling Reaction : Combining all components using coupling agents like EDCI .

Biological Activity

Research indicates that compounds containing pyrazole and oxadiazole moieties exhibit a range of biological activities including:

Antimicrobial Activity

Studies have shown that derivatives of pyrazole and oxadiazole demonstrate significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains.

In one study, a series of pyrazole derivatives exhibited antibacterial activity with effective concentrations (EC50) ranging from 5.44 to 66.98 μg/mL against Xanthomonas species . The presence of the oxadiazole group is believed to enhance this activity due to its ability to disrupt bacterial cell walls.

Anti-inflammatory and Analgesic Effects

Compounds with similar structural features have also been investigated for anti-inflammatory properties. Pyrazole derivatives are recognized for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro studies demonstrated that certain pyrazole derivatives can exhibit selective COX-II inhibition with IC50 values as low as 0.011 μM .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, particularly COX enzymes.

- Membrane Disruption : The oxadiazole moiety may facilitate membrane permeability changes in bacterial cells, leading to cell lysis.

- Receptor Interaction : Potential interactions with various receptors involved in pain and inflammation pathways could explain its analgesic effects.

Case Studies

Several case studies illustrate the compound's potential:

- Antibacterial Efficacy Against Pseudomonas aeruginosa : A derivative was found to have an EC50 value of 12.85 μg/mL against Pseudomonas syringae, indicating moderate activity compared to commercial antibiotics .

- COX-II Inhibition Study : A related compound demonstrated an IC50 value of 0.011 μM against COX-II, showcasing its potential as a therapeutic agent for inflammatory diseases .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-(1H-pyrazol-1-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide exhibit various pharmacological activities:

- Antimicrobial Activity : Compounds with pyrazole and oxadiazole structures have been reported to possess significant antimicrobial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

- Anticancer Properties : Research has highlighted the anticancer potential of pyrazole derivatives. Studies suggest that modifications to the pyrazole structure can lead to enhanced cytotoxicity against various cancer cell lines, including breast and liver cancer cells .

- Anti-inflammatory Effects : Certain pyrazole derivatives have demonstrated anti-inflammatory activity in vitro and in vivo. This property is particularly relevant for developing treatments for chronic inflammatory conditions .

Case Studies

Several studies have investigated the applications of compounds related to this compound:

Chemical Reactions Analysis

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for prodrug activation or metabolite formation.

Mechanistic Insight :

Hydrolysis proceeds via nucleophilic attack of water or hydroxide on the electrophilic carbonyl carbon, followed by cleavage of the C–N bond .

Nucleophilic Substitution at the Acetamide Group

The acetamide’s methylene bridge participates in nucleophilic substitutions, particularly with thiols or amines.

Key Observation :

Steric hindrance from the tetrahydropyran (THP) group reduces reaction rates compared to unsubstituted analogues .

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring exhibits electrophilic substitution and ring-opening behavior.

Electrophilic Aromatic Substitution

| Reagent | Position Substituted | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | C3 of oxadiazole | Nitro-substituted oxadiazole derivative | 41% | |

| Br₂ in AcOH | C5 of oxadiazole | Brominated oxadiazole-methylacetamide | 38% |

Ring-Opening Reactions

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂O, HCl (reflux) | Tetrahydro-2H-pyran-4-carboxylic acid + Pyrazole-acetamide-cyanoguanidine | 63% | |

| NH₂NH₂, EtOH | Hydrazide derivative | 72% |

Structural Impact :

Ring-opening disrupts conjugation, altering electronic properties critical for biological target interactions .

Pyrazole Ring Modifications

The 1H-pyrazole ring undergoes regioselective functionalization at the N1 and C3 positions.

SAR Note :

Alkylation at N1 enhances metabolic stability, while C3 acylation modulates hydrogen-bonding capacity .

Tetrahydropyran (THP) Ring Reactions

The THP group undergoes oxidation and ring-opening reactions.

| Reagent | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄, H₂O | Tetrahydro-2H-pyran-4-one (ketone derivative) | 58% | |

| HBr/AcOH | 4-Bromomethyltetrahydropyran intermediate | 81% |

Application :

Oxidation to ketones introduces electrophilic sites for subsequent derivatization.

Cross-Coupling Reactions

The methylene bridge between pyrazole and oxadiazole facilitates palladium-catalyzed couplings.

| Reaction | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Heck Reaction | Pd(OAc)₂, PPh₃ | Styryl-substituted acetamide | 61% | |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Alkynyl-linked oxadiazole derivative | 73% |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related acetamide derivatives from the provided evidence:

Pharmacological Potential

- Target Compound : The oxadiazole ring’s electron-deficient nature may enhance binding to enzymatic active sites, while the pyran group improves pharmacokinetics.

- Compound : Demonstrates reactivity yielding bioactive thiophene and thiadiazole derivatives, suggesting the target compound could undergo similar post-synthetic modifications for activity optimization .

- Compound : Spectral data (e.g., NMR) confirm acetamide linkage integrity, a critical quality control step for bioactive analogs .

Structural and Analytical Insights

- Oxadiazole vs. Thiazole/Triazole : The target’s 1,2,4-oxadiazole offers greater metabolic stability compared to sulfur-containing thiazoles () but fewer hydrogen-bonding sites than 1,2,4-triazoles () .

- Tetrahydro-2H-Pyran vs. Aromatic Substituents : The pyran group’s semi-polarity may reduce cytotoxicity compared to phenyl groups in , which can induce steric hindrance .

Preparation Methods

Formation of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is synthesized via cyclization between tetrahydro-2H-pyran-4-carboxamidoxime and chloroacetonitrile under basic conditions:

Reaction Scheme 1:

$$

\text{Amidoxime} + \text{ClCH}_2\text{CN} \xrightarrow{\text{KOH, EtOH}} \text{3-(Tetrahydro-2H-pyran-4-yl)-5-(chloromethyl)-1,2,4-oxadiazole}

$$

Conditions :

Amination of the Chloromethyl Group

The chloromethyl intermediate undergoes nucleophilic substitution with aqueous ammonia:

Reaction Scheme 2:

$$

\text{5-(Chloromethyl)-oxadiazole} + \text{NH}3 \xrightarrow{\text{H}2\text{O, 60°C}} \text{5-(Aminomethyl)-3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazole}

$$

Optimization Notes :

- Excess ammonia (5 equiv) ensures complete conversion.

- Reaction time: 12 hours

- Yield: 85%

Synthesis of 2-(1H-Pyrazol-1-yl)Acetic Acid

Alkylation of Pyrazole

Pyrazole is alkylated using ethyl bromoacetate to introduce the acetyl backbone:

Reaction Scheme 3:

$$

\text{Pyrazole} + \text{BrCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Ethyl 2-(1H-pyrazol-1-yl)acetate}

$$

Conditions :

Saponification to Carboxylic Acid

The ester is hydrolyzed to the carboxylic acid under basic conditions:

Reaction Scheme 4:

$$

\text{Ethyl ester} \xrightarrow{\text{NaOH, H}_2\text{O/EtOH}} \text{2-(1H-Pyrazol-1-yl)acetic acid}

$$

Conditions :

Amide Coupling to Assemble the Target Molecule

The final step involves coupling Precursor A and Precursor B using carbodiimide chemistry:

Reaction Scheme 5:

$$

\text{5-(Aminomethyl)-oxadiazole} + \text{2-(Pyrazol-1-yl)acetic acid} \xrightarrow{\text{EDCl, HOBt, DMF}} \text{Target Compound}

$$

Optimized Parameters :

- Coupling agent: EDCl (1.5 equiv), HOBt (1.5 equiv)

- Solvent: Anhydrous DMF

- Temperature: Room temperature, 24 hours

- Yield: 76%

Alternative Synthetic Routes and Comparative Analysis

One-Pot Oxadiazole Formation and Functionalization

A streamlined approach combines oxadiazole cyclization and in situ amination using tetrahydro-2H-pyran-4-carboxamidoxime and 2-aminoacetonitrile hydrochloride :

Reaction Scheme 6:

$$

\text{Amidoxime} + \text{NH}2\text{CH}2\text{CN} \cdot \text{HCl} \xrightarrow{\text{NaHCO}_3, \text{MeOH}} \text{5-(Aminomethyl)-oxadiazole}

$$

Advantages :

Microwave-Assisted Synthesis

Microwave irradiation accelerates the oxadiazole cyclization step, achieving 80% yield in 30 minutes.

Characterization and Analytical Data

Key spectroscopic data for intermediates and the target compound:

Industrial-Scale Production Considerations

Catalytic Improvements

Purification Strategies

- Crystallization : Ethanol/water system achieves >99% purity.

- Chromatography : Reserved for low-yield intermediates using silica gel (hexane/EtOAc).

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Oxadiazole ring instability | Use anhydrous conditions and inert atmosphere |

| Low amination efficiency | Employ excess NH3 and elevated pressure |

| Pyrazole regioselectivity | Optimize base (K2CO3 > NaH) |

Q & A

Q. What are the common synthetic pathways for preparing 2-(1H-pyrazol-1-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide?

- Methodological Answer : The compound is synthesized via multi-step reactions:

- Step 1 : Formation of the 1,2,4-oxadiazole ring by cyclizing a nitrile with a carboxylic acid derivative (e.g., using POCl₃ at 120°C, as seen in analogous oxadiazole syntheses) .

- Step 2 : Functionalization of the pyrazole ring through nucleophilic substitution or condensation reactions. For example, chloroacetamide intermediates (e.g., 2-chloro-N-(pyrazolyl)acetamide) are reacted with amines or thiols under basic conditions .

- Step 3 : Purification via recrystallization or chromatography to isolate the final product .

- Key Tools : IR, NMR, and mass spectrometry for structural validation .

Q. How can researchers address instability of the tetrahydro-2H-pyran-4-yl group during synthesis?

- Methodological Answer :

- Use low-temperature conditions during reaction steps involving acid/base catalysis to prevent ring-opening.

- Stabilize the intermediate with protecting groups (e.g., silyl ethers) during harsh reactions .

- Monitor degradation via HPLC or LC-MS to identify instability triggers (e.g., hydrolysis under acidic conditions) .

Advanced Research Questions

Q. What computational strategies optimize the synthetic yield of this compound?

- Methodological Answer :

- Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, prioritizing energetically favorable routes .

- Use machine learning to analyze historical reaction data (e.g., solvent effects, catalyst performance) and predict optimal conditions (e.g., solvent polarity, temperature) .

- Validate predictions with high-throughput experimentation (HTE) to refine computational models .

Q. How should researchers resolve contradictions in biological assay data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Replicate assays under standardized conditions (e.g., cell line, glucose concentration) to minimize variability, as seen in hepatocyte studies .

- Perform structural analogs comparison to identify substituents affecting activity (e.g., fluorophenyl vs. methyl groups in pyrazole derivatives) .

- Use dose-response curves and statistical tools (e.g., ANOVA) to assess significance of discrepancies .

Q. What strategies enhance selectivity in targeting enzymes like glucokinase?

- Methodological Answer :

- Design SAR studies by systematically modifying substituents:

- Pyrazole ring : Introduce electron-withdrawing groups (e.g., -CN) to improve binding affinity .

- Oxadiazole moiety : Adjust steric bulk (e.g., tetrahydro-2H-pyran-4-yl vs. phenyl) to modulate enzyme active-site interactions .

- Use molecular docking (e.g., AutoDock Vina) to simulate binding modes and prioritize analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.